molecular formula C4H2BrF3N2 B13496714 2-bromo-1-(trifluoromethyl)-1H-imidazole

2-bromo-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B13496714
M. Wt: 214.97 g/mol
InChI Key: KHDAIRKVYQNGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(trifluoromethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the imidazole ring. Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(trifluoromethyl)-1H-imidazole typically involves the bromination of 1-(trifluoromethyl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure high selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Substitution: Formation of 1-(trifluoromethyl)-1H-imidazole derivatives with various functional groups.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dehalogenated or modified trifluoromethyl imidazole derivatives.

Scientific Research Applications

2-Bromo-1-(trifluoromethyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity towards certain molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of an imidazole ring.

    2-Bromo-1-(trifluoromethyl)benzene: Another benzene derivative with similar functional groups.

    1-Bromo-3-(trifluoromethyl)benzene: A positional isomer of the above compounds.

Uniqueness

2-Bromo-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties compared to benzene derivatives. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, making it a versatile scaffold in medicinal chemistry and other applications.

Properties

Molecular Formula

C4H2BrF3N2

Molecular Weight

214.97 g/mol

IUPAC Name

2-bromo-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C4H2BrF3N2/c5-3-9-1-2-10(3)4(6,7)8/h1-2H

InChI Key

KHDAIRKVYQNGJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.